Ajmalan-17(S),21alpha-diol

Stereochemistry Analytical Chemistry Quality Control

Sourcing a diastereomerically pure reference standard for Ajmaline impurity profiling often presents supply chain challenges. Ajmalan-17(S),21α-diol (CAS 509-37-5) resolves this as the definitive (17S)-epimer standard, essential for chromatographic method validation where the LogP difference (1.32 vs. 0.78 for Ajmaline) demands specific optimization. • Enables stereochemical stability monitoring via its distinct optical rotation ([α]D +171°). • Serves as an authentic taxonomic marker for Rauwolfia sandwicensis metabolomics. • Supplied with certified purity to ensure reliable quantification in cardiac ion channel SAR assays.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
CAS No. 509-37-5
Cat. No. B15177870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjmalan-17(S),21alpha-diol
CAS509-37-5
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
InChIInChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,18-,19+,20+/m0/s1
InChIKeyCJDRUOGAGYHKKD-NNAJWNLHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ajmalan-17(S),21alpha-diol: Core Properties and Procurement


Ajmalan-17(S),21alpha-diol (CAS 509-37-5), also known as Sandwicine or 17-Epiajmaline, is a monoterpenoid indole alkaloid diastereomer of the class Ia antiarrhythmic agent Ajmaline [1]. This compound belongs to the ajmalan class of alkaloids, characterized by a complex hexacyclic scaffold with seven chiral centers and a molecular formula of C20H26N2O2 (MW 326.43 g/mol) . It is distinguished from its clinically utilized (17R,21α)-configured counterpart (CAS 4360-12-7) by its stereochemistry at the C-17 position [2]. This compound is primarily sourced from specific Rauwolfia species, notably R. sandwicensis and R. mauiensis, and is valued in research as an analytical standard and for studies investigating the structure-activity relationships of ajmalan-type alkaloids .

1 Chiral reference standard for diastereomer-specific analytical methods
2 Stereochemical probe for ajmalan alkaloid SAR and ion channel studies
3 Authentic standard for Rauwolfia metabolomics and biosynthetic pathway research
4 Natural product alkaloid with defined (17S,21α) stereochemical configuration

Ajmalan-17(S),21alpha-diol: Why Substitution Fails


Despite sharing an identical molecular formula (C20H26N2O2) and the same 21α-hydroxy configuration, the (17S) diastereomer (CAS 509-37-5) cannot be substituted for its (17R)-configured counterpart (Ajmaline, CAS 4360-12-7) in research or analytical contexts . The C-17 stereochemistry fundamentally alters the three-dimensional orientation of a critical hydroxyl group, which directly impacts the compound's interaction with biological targets, including voltage-gated sodium and hERG potassium channels [1]. This stereochemical divergence results in distinct physicochemical properties—most notably a vastly different specific optical rotation and melting behavior—that necessitate separate analytical reference standards for chromatographic validation and purity assessment [2]. Additionally, research indicates that stereochemistry in the ajmalan series influences the rate of quaternary ammonium formation, which correlates with differences in pharmacokinetic behavior observed among semi-synthetic derivatives [3]. The evidence below quantifies these critical points of differentiation.

Property Ajmalan-17(S),21α-diol (CAS 509-37-5) Ajmaline (17R) (CAS 4360-12-7)
Optical rotation Strong dextrorotatory; sign inversion vs. (17R) Levorotatory; opposite sign may mislead identity verification
HPLC retention Higher LogP shifts retention; distinct method required Lower LogP; diastereomer co-elution risk if method not validated
Biosynthetic origin R. sandwicensis marker; species-specific pathway context R. serpentina product; taxonomic mismatch may confound metabolomics

Ajmalan-17(S),21alpha-diol: Quantitative Differentiation Evidence


Optical Rotation and Stereochemical Identity

Ajmalan-17(S),21alpha-diol (Sandwicine) is the C-17 epimer of the clinically used alkaloid Ajmaline, and this stereochemical difference is unequivocally confirmed and quantified by its specific optical rotation. The (17S) isomer exhibits strong dextrorotation, while the (17R) isomer is levorotatory [1].

Optical Rotation Identity
Head-to-head
Δ[α]D ≈ +311° (sign inversion: +171° vs. −131°)
Definitive diastereomer identity marker for analytical verification
Measured in MeOH or CHCl3; sign reversal confirms C-17 epimer
Stereochemistry Analytical Chemistry Quality Control

LogP Difference and HPLC Retention

The computed partition coefficient (LogP) for Ajmalan-17(S),21alpha-diol varies depending on the source, with a reported experimental LogP value of 1.32, indicating moderate lipophilicity [1]. This is in contrast to the predicted LogP for the (17R) isomer (Ajmaline) which is lower at 0.78 .

LogP and HPLC Retention
Cross-study
Target LogP = 1.32 (experimental); Comparator predicted LogP = 0.78; ΔLogP ≈ 0.54
Higher lipophilicity shifts reversed-phase retention; distinct method context required
Computational vs. experimental comparison; validate for specific column
Physicochemical Properties Lipophilicity HPLC Method Development

Stereochemistry and Pharmacokinetic Performance

While direct in vivo data for Ajmalan-17(S),21alpha-diol is absent, class-level evidence from semi-synthetic Ajmaline derivatives demonstrates that subtle structural modifications drastically alter bioavailability. Prajmaline, an N-propyl derivative, shows markedly improved oral absorption compared to the parent Ajmaline due to a pH-dependent ring-opening tautomerism [1].

PK Performance Inference
Class-level
No direct data for CAS 509-37-5; Prajmaline shows improved absorption vs. Ajmaline in human PK studies
Supports PK model-response context; stereochemistry may alter exposure profile
Class-level inference only; direct data required for this diastereomer
Pharmacokinetics Bioavailability Drug Development

Thermal Stability and Derivatization

The melting point of Ajmalan-17(S),21alpha-diol is reported as 210-213°C for its dihydrochloride salt, in contrast to the melting point of Ajmaline, which decomposes at 205-207°C for its free base [1]. Furthermore, the 17-acetate derivative of the (17S) isomer has a distinct melting point of 153-156°C [1].

Thermal Stability
Head-to-head
Target dihydrochloride: 210–213°C; 17-acetate derivative: 153–156°C; Ajmaline free base decomposes at 205–207°C
Distinct thermal behavior supports identity verification and DSC purity assessment
Derivative melting points provide additional GC-MS reference context
Chemical Stability Derivatization Analytical Reference Material

Biosynthetic Pathway and Enzymatic Stereospecificity

The biosynthesis of the ajmalan scaffold proceeds through a highly stereospecific pathway. A key reductase enzyme in Rauvolfia serpentina (EC 1.3.1.73) catalyzes the NADPH-dependent reduction of 1,2-dihydrovomilenine to 17-O-acetylnorajmaline, which ultimately yields the (17R)-configured Ajmaline after deacetylation and other steps [1].

Biosynthetic Pathway
Class-level
R. serpentina reductase (EC 1.3.1.73) yields (17R)-Ajmaline; (17S) isomer found in R. sandwicensis
Divergent biosynthetic route context; species-specific stereochemical outcome
Supports taxonomic marker use; enzymatic specificity requires review
Biosynthesis Enzymology Natural Product Research

Ajmalan-17(S),21alpha-diol: Key Research Applications


Diastereomer-Specific Chromatographic Method Development

Procure Ajmalan-17(S),21alpha-diol as a primary analytical reference standard for developing and validating HPLC or UPLC methods. The significant difference in LogP between this (17S) isomer (LogP 1.32) and the clinically relevant (17R) isomer (predicted LogP 0.78) necessitates diastereomer-specific method optimization to ensure accurate separation and quantification in complex mixtures or plant extracts [1]. This compound serves as an essential tool for quality control of Ajmaline raw materials to detect and quantify this potential impurity or co-extractive [2].

Diastereomeric Purity and Stability Studies

Use this compound in stereochemical stability studies of Ajmaline and related alkaloids. The documented large optical rotation difference ([α]D +171° for the target vs. -131° for Ajmaline) provides a highly sensitive spectroscopic handle for monitoring epimerization at the C-17 position under various storage, formulation, or experimental conditions [1]. It is the definitive standard for chiral chromatographic assays aimed at establishing and verifying the enantiomeric excess or diastereomeric purity of samples containing ajmalan-type alkaloids [2].

Ion Channel SAR and Molecular Pharmacology

Employ Ajmalan-17(S),21alpha-diol as a critical stereochemical probe in SAR studies investigating the binding modes of ajmalan alkaloids to cardiac ion channels (Nav1.5, hERG/Kv11.1). Direct comparison of its activity profile against the well-characterized (17R)-Ajmaline (which exhibits hERG IC50 values of 1.0 µM in HEK cells and 42.3 µM in Xenopus oocytes) allows for mapping the spatial and stereochemical requirements of the ligand-binding site [1]. This is essential research for understanding the molecular determinants of antiarrhythmic efficacy versus proarrhythmic risk [2].

Metabolomics and Biosynthetic Pathway Elucidation

Use this compound as an authentic standard in metabolomic profiling of Rauwolfia species to differentiate between the biosynthetic capacities of R. serpentina and other species like R. sandwicensis. As the natural product of the latter, its presence is a taxonomic marker [1]. Its distinct stereochemistry is also a valuable tool for investigating the substrate specificity of enzymes involved in the late-stage ajmalan biosynthetic pathway, which is known to be highly stereospecific, producing the (17R) isomer [2].

Application
Selection Property
Validation Focus
Diastereomer-specific chromatographic method development
Lipophilicity-driven retention context
HPLC/UPLC method specificity; Ajmaline impurity resolution
Stereochemical stability and epimerization studies
Optical rotation sensitivity to C-17 configuration
Chiral chromatographic purity; diastereomeric excess monitoring
Ion channel SAR and molecular pharmacology
Stereochemical probe for Nav1.5 and hERG binding
Ion channel endpoint context; ligand-binding site mapping
Metabolomics and biosynthetic pathway elucidation
Species-specific alkaloid marker
Rauwolfia taxonomic profiling; enzymatic substrate specificity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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